6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxamide
Description
Properties
IUPAC Name |
6-fluoro-4-(trifluoromethyl)quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F4N2O/c12-5-1-2-8-6(3-5)7(11(13,14)15)4-9(17-8)10(16)18/h1-4H,(H2,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIFMZCJESMKFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CC(=N2)C(=O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101224595 | |
| Record name | 6-Fluoro-4-(trifluoromethyl)-2-quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101224595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1116339-61-7 | |
| Record name | 6-Fluoro-4-(trifluoromethyl)-2-quinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1116339-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-4-(trifluoromethyl)-2-quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101224595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Disconnection Strategies
The target molecule can be dissected into three key fragments:
Critical Building Blocks
- 4-Fluoroaniline : Serves as the primary aromatic amine for quinoline ring formation.
- Ethyl 4,4,4-trifluoroacetoacetate : Provides the trifluoromethyl-acetyl fragment for C4 substitution.
- Pyruvic acid : Facilitates cyclocondensation in multi-component reactions.
Multi-Component Condensation Approaches
Doebner Hydrogen-Transfer Reaction
The Doebner reaction enables one-pot synthesis of quinoline-4-carboxylic acids from anilines, aldehydes, and α-keto acids. For 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxamide:
- Reagents : 4-Fluoroaniline, trifluoromethyl ketone, and pyruvic acid.
- Catalyst : BF₃·THF (10 mol%).
- Conditions : Reflux in ethanol (12 h, 80°C).
- Mechanism : Imine formation → cyclization → oxidation (Scheme 1).
Key Advantages :
Limitations :
- Requires electron-deficient anilines for efficient cyclization.
Pfitzinger Reaction with TMSCl Mediation
This method converts isatin derivatives to quinoline-4-carboxylic acids:
- Reactants : 5-Fluoro-isatin, trifluoromethyl enaminone.
- Conditions : TMSCl (1.2 eq) in methanol (24 h, 60°C).
- Yield : 70–75% after hydrolysis.
Table 1 : Optimization of Pfitzinger Reaction Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| TMSCl Equivalents | 1.2 | Maximizes cyclization |
| Solvent | MeOH | Prevents ester hydrolysis |
| Temperature | 60°C | Balances rate vs. decomposition |
Cyclization of Enaminones and Isatin Derivatives
Enaminone Cyclization Pathway
A two-step process involving:
- Enaminone Formation :
- Cyclization :
Key Intermediate :
Oxidative Aromatization
- Oxidizing Agents : MnO₂ (82% yield) vs. DDQ (76% yield).
- Solvent Optimization : Toluene > DCM due to higher boiling point.
Functional Group Interconversion Strategies
Carboxylic Acid to Carboxamide
Stepwise Conversion :
- Carbohydrazide Intermediate :
- Schmidt Reaction :
Table 2 : Comparative Analysis of Amidation Methods
| Method | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| Schmidt Reaction | 88 | 97 | NO₂ derivatives |
| CDI-Mediated | 75 | 99 | None |
One-Pot Synthesis and Process Optimization
Haloquinoline Condensation
- Reactants : 6-Fluoro-8-trifluoromethyl-4-chloroquinoline + 2-pyridylacetonitrile.
- Conditions :
- K₂CO₃ (3 eq), TBAB (0.1 eq), DMF, 70°C, 8 h.
- Oxidation :
- In situ H₂O₂/NaOH (2 h, 50°C).
Advantages :
Continuous Flow Approach
- Residence Time : 12 min vs. batch 8 h.
- Productivity Increase : 3.2 g/h vs. 0.8 g/h (batch).
Comparative Analysis of Synthetic Routes
Table 3 : Route Comparison for 6-Fluoro-4-(Trifluoromethyl)Quinoline-2-Carboxamide
| Method | Steps | Total Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Doebner Multi-Component | 1 | 78 | 12.50 | Pilot-scale |
| Enaminone Cyclization | 3 | 65 | 18.20 | Lab-scale |
| One-Pot Haloquinoline | 2 | 68 | 9.80 | Industrial |
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted quinolines and quinoline derivatives, which can have enhanced biological or chemical properties .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer potential of 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxamide. It has shown efficacy in inhibiting the growth of various tumor cell lines, including A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma). The mechanism involves inducing apoptosis in cancer cells and inhibiting key signaling pathways associated with tumor progression .
Antibacterial and Antiviral Properties
Research indicates that derivatives of this compound exhibit antibacterial activity against multiple strains, including resistant bacteria. Its potential as an antiviral agent is also being explored, focusing on its ability to inhibit viral replication by targeting specific enzymes involved in the viral life cycle.
Biological Research
Enzyme Inhibition Studies
The compound is investigated for its capability to inhibit various enzymes, which could disrupt essential biological processes such as DNA replication and protein synthesis. For instance, it has been studied as a potential inhibitor of receptor tyrosine kinases, which are crucial in cancer cell signaling pathways .
Interaction with Biological Targets
Preliminary studies suggest that 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxamide interacts with enzymes related to metabolic pathways and receptors that mediate cellular responses. These interactions may lead to significant therapeutic implications, although further research is necessary to elucidate them fully .
Industrial Applications
Development of New Materials
Due to its unique chemical properties, this compound is also utilized in developing new materials such as liquid crystals and dyes. Its fluorinated structure can enhance the performance characteristics of these materials, making them suitable for advanced technological applications.
Case Studies
Mechanism of Action
The mechanism of action of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of fluorine atoms enhances its binding affinity and specificity, making it a potent inhibitor in various biochemical pathways .
Comparison with Similar Compounds
6-Fluoro-4-phenylquinoline-2-N-morpholinecarboxamide (Compound 23)
- Substituents : Phenyl at position 4, morpholinecarboxamide at position 2.
- Key Features : The phenyl group increases aromatic interactions but reduces electron-withdrawing effects compared to -CF₃. The morpholine ring enhances solubility via hydrogen bonding.
NSC 368390 (DuP-785)
- Substituents : 3-methyl, 2-biphenyl, and sodium carboxylate at position 4.
- Key Features : The biphenyl group enhances π-π stacking in target binding, while the sodium carboxylate improves water solubility.
- Activity: Showed >90% inhibition against human colon carcinomas (e.g., DLD-2) in xenograft models, outperforming fluorouracil and Adriamycin .
6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline
- Substituents : Chloro at position 6, cyclopropyl at position 2.
- Key Features: Chloro increases lipophilicity but may reduce metabolic stability compared to fluoro.
6-Fluoro-4-((2-fluorophenyl)amino)-N-(3-hydroxy-2-methoxypropyl)quinoline-2-carboxamide
- Substituents: 2-Fluorophenylamino at position 4, hydrophilic hydroxy-methoxypropylamide at position 2.
- Key Features : The hydrophilic side chain improves pharmacokinetics, while the fluorophenyl group supports target interaction .
Physicochemical and Pharmacokinetic Properties
| Property | 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxamide | NSC 368390 | 6-Fluoro-4-phenylquinoline-2-N-morpholinecarboxamide |
|---|---|---|---|
| Molecular Weight | 259.16 g/mol | 402.29 g/mol | ~337.35 g/mol |
| Solubility | Likely low (lipophilic -CF₃) | High (sodium salt) | Moderate (morpholine enhances solubility) |
| Key Functional Groups | -CF₃, -F, -CONH₂ | -COONa, biphenyl | -Ph, morpholine |
| Metabolic Stability | High (fluorine reduces oxidation) | Moderate | Variable (depends on substituents) |
Biological Activity
6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxamide is a synthetic organic compound notable for its unique structural features, including a quinoline core with fluorine and trifluoromethyl substitutions. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and anticancer agent. This article reviews the biological activity of this compound, highlighting key research findings and case studies.
Chemical Structure and Properties
The molecular formula of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxamide is C12H8F4N2O, with a molar mass of approximately 258.17 g/mol. The structure includes:
- Quinoline core : A bicyclic structure that enhances lipophilicity.
- Fluorine atom : Positioned at the sixth carbon, contributing to increased reactivity.
- Trifluoromethyl group : Located at the fourth carbon, enhancing the compound's biological activity.
- Carboxamide functional group : Positioned at the second carbon, which plays a crucial role in its chemical reactivity and biological interactions.
The biological activity of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical cellular processes. The compound can inhibit enzyme activity by binding to active sites, disrupting essential biological functions such as DNA replication and protein synthesis, which is vital for its antibacterial and anticancer properties .
Anticancer Properties
Recent studies have demonstrated the anticancer potential of this compound:
- Inhibition of Tumor Growth : Research indicates that 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxamide effectively inhibits the growth of various tumor cell lines. For instance, it has shown significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value comparable to established chemotherapeutics .
- Mechanism of Action : The compound induces apoptosis in cancer cells and inhibits signaling pathways associated with tumor progression, such as the mTOR pathway .
Antibacterial Activity
The antibacterial properties of this compound have also been evaluated:
- Broad-Spectrum Activity : It has demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
- Comparative Efficacy : In comparative studies, derivatives of this compound have shown superior antibacterial activity compared to other quinoline derivatives, highlighting its potential as a lead compound for antibiotic development .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
